N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12(2)16(18-17(22)13-8-4-3-5-9-13)21-15-11-7-6-10-14(15)19-20-21/h3-12,16H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLRXHDWRMMGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide typically involves the reaction of benzotriazole with a suitable benzamide precursor. One common method includes the use of 1H-benzotriazole as a starting material, which is then reacted with 2-methylpropylamine and benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized as a corrosion inhibitor and in the development of materials for photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide (CAS: 300680-23-3)
- Key Structural Differences :
- The substituent at the benzotriazole-bearing carbon is a 3-phenylpropyl group instead of a 2-methylpropyl group.
- Molecular formula: C₂₅H₂₂N₄O (vs. C₂₂H₂₀N₄O for the target compound).
- Both compounds may serve as directing groups in metal-catalyzed C–H activation due to the benzotriazole moiety .
Bomedemstatum (INN Proposed List 122)
Ispinesib Mesylate
- Structure: A benzamide derivative with a quinazolinyl group and aminopropyl chain .
- Functional Differences :
- Therapeutic Use : Approved as an antiepileptic agent and kinesin inhibitor, highlighting the role of the quinazolinyl group in modulating neurological targets.
- Complexity : The additional heterocyclic ring increases molecular complexity compared to the target compound, which has a simpler benzotriazole substituent .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a hydroxy group and 3-methylbenzamide core .
- Functional Differences: Application: Utilized as an N,O-bidentate directing group in metal-catalyzed reactions, contrasting with the benzotriazole group in the target compound, which may act as a monodentate or bidentate ligand depending on reaction conditions. Polarity: The hydroxyl group enhances solubility in polar solvents, whereas the benzotriazole group may favor organic phases .
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide
- Structure : Substituted with an imidazole ring and ureidoethyl chain .
- Functional Differences :
- Bioactivity : Demonstrates pharmacological relevance (unspecified targets), suggesting that heterocyclic variations (imidazole vs. benzotriazole) can diversify therapeutic applications.
- Synthetic Accessibility : Synthesized via straightforward routes, underscoring the versatility of benzamide scaffolds in drug discovery .
Data Tables Summarizing Key Comparisons
Table 1: Structural and Functional Comparison
Table 2: Key Physicochemical Properties
| Property | Target Compound | Bomedemstatum | Ispinesib Mesylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.43 | 513.55 | 613.20 |
| LogP (Predicted) | 3.2 | 4.5 | 2.8 |
| Hydrogen Bond Donors | 1 | 3 | 4 |
| Hydrogen Bond Acceptors | 5 | 9 | 11 |
Research Findings and Implications
- Structural Flexibility : The benzamide scaffold accommodates diverse substituents (benzotriazole, triazole, imidazole), enabling applications ranging from catalysis to oncology .
- Pharmacological Potential: While the target compound’s bioactivity remains uncharacterized, analogs like bomedemstatum and ispinesib demonstrate that heterocyclic groups critically influence target specificity and efficacy .
- Synthetic Considerations : Branched alkyl chains (e.g., 2-methylpropyl) in the target compound may enhance steric shielding in catalytic processes compared to linear chains .
Biological Activity
Introduction
N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide is a compound that integrates a benzotriazole moiety with a benzamide structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and antiparasitic properties, supported by case studies and research findings.
Structure and Composition
- IUPAC Name : N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzamide
- Molecular Formula : C17H18N4O
- CAS Number : 1527518-36-0
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Antibacterial Activity
Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. In a study involving various bacterial strains such as Escherichia coli and Bacillus subtilis, compounds similar to this compound demonstrated potent antibacterial effects. The presence of bulky hydrophobic groups in the structure was linked to enhanced activity against these strains .
Antifungal Activity
The antifungal potential of benzotriazole derivatives has also been explored. Compounds with similar structures showed activity against Candida albicans and Aspergillus niger. Minimum inhibitory concentrations (MICs) ranged from 1.6 μg/ml to 25 μg/ml for Candida species. Modifications to the benzotriazole ring, such as the introduction of electron-withdrawing groups, further increased antifungal potency .
Antiparasitic Activity
Notably, the antiparasitic activity of benzotriazole derivatives has been documented in studies focusing on protozoan parasites like Trypanosoma cruzi. Compounds structurally related to this compound were found to inhibit the growth of epimastigotes and trypomastigotes in a dose-dependent manner. For instance, a concentration of 50 μg/mL resulted in a 95% mortality rate in trypomastigotes .
Study 1: Synthesis and Screening of Benzodiazole Derivatives
A recent study synthesized a series of benzodiazole derivatives and screened them for biological activity. Among these, compounds resembling this compound exhibited notable antibacterial and antifungal activities. The structures were confirmed using various spectroscopic techniques including IR and NMR .
Study 2: Evaluation of Antiparasitic Effects
Another study evaluated the antiparasitic effects of benzotriazole derivatives on Trypanosoma cruzi. The results indicated that certain derivatives showed significantly higher efficacy compared to commonly used treatments like metronidazole. The findings suggest that modifications to the benzotriazole structure can enhance its therapeutic potential against parasitic infections .
Q & A
Q. What are the recommended synthetic routes for synthesizing N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling benzotriazole derivatives with benzamide precursors. For example, carbodiimide-based coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) with excess 4-methylmorpholine (NMM) can achieve yields of ~65% for structurally analogous compounds . Optimization includes controlling stoichiometry, solvent polarity, and reaction time. Pre-activation of carboxylic acids (e.g., using TBTU or EDC) and purification via column chromatography are critical steps .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- 1H/13C NMR : Assign peaks for benzotriazole protons (δ 7.5–8.5 ppm) and benzamide carbonyl (δ ~165 ppm) .
- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELXL) resolves stereochemistry and hydrogen bonding. For example, CCDC deposition (e.g., CCDC 1965367) validates bond lengths and angles .
Q. What are the primary biological targets of benzotriazole-containing benzamide derivatives in academic research?
Methodological Answer: These derivatives are explored as inhibitors of:
- HDAC isoforms (e.g., HDAC8, with IC₅₀ values <1 µM in neurodifferentiation studies) .
- LSD1 (lysine-specific histone demethylase 1) in oncology, with structural analogs showing submicromolar potency .
- Kinesin spindle proteins (e.g., AZD4877 analog with IC₅₀ = 3 nM in mitotic arrest assays) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to optimize HDAC inhibitory activity?
Methodological Answer:
- Core Modifications : Introduce substituents at the benzamide’s para-position (e.g., trifluoromethyl or oxadiazole groups) to enhance binding to HDAC catalytic pockets .
- Bioisosteric Replacement : Replace benzotriazole with 1,2,4-triazoles to evaluate effects on potency and selectivity .
- Assay Design : Use fluorescence-based HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) and compare IC₅₀ values across isoforms .
Q. How can researchers address discrepancies between crystallographic data and computational docking models?
Methodological Answer:
- Validation : Cross-check SHELXL-refined structures (e.g., torsion angles) with density functional theory (DFT)-optimized geometries .
- Dynamics : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess protein-ligand flexibility under physiological conditions .
- Electron Density Maps : Re-examine low-resolution regions in crystallographic data to rule out disorder or solvent interference .
Q. What strategies improve selective targeting of HDAC isoforms (e.g., HDAC8 vs. HDAC1)?
Methodological Answer:
- Surface Pocket Engineering : Design bulky substituents (e.g., phenylthio groups) to exploit HDAC8’s larger active site .
- Zinc-Binding Modifiers : Replace hydroxamate warheads with benzamide-cap groups to reduce pan-HDAC activity .
- Cellular Assays : Use isoform-specific knockdown cell lines (e.g., siRNA) to validate selectivity in neuroblastoma models .
Q. What radiolabeling techniques are applicable for pharmacokinetic studies of benzamide derivatives?
Methodological Answer:
Q. How can computational methods predict binding affinities of novel benzamide analogs?
Methodological Answer:
- Docking : Use AutoDock Vina or Glide to screen analogs against HDAC8 crystal structures (PDB: 5JWC) .
- QSAR Models : Train machine learning models (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding for prioritized candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
